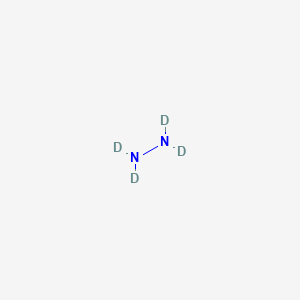

HYDRAZINE-D4

説明

Significance of Isotopic Labeling in Contemporary Chemical Science

Isotopic labeling is a technique used to track the journey of an isotope through a chemical reaction, a metabolic pathway, or a biological cell. wikipedia.org By replacing specific atoms in a molecule with their isotopes, scientists can monitor the transformation of molecules, unravel complex mechanisms, and precisely quantify compounds. wikipedia.orgstudysmarter.co.uk The use of stable, non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) is particularly advantageous for its safety and suitability in long-term studies. studysmarter.co.ukcernobioscience.com

The primary utility of deuterium labeling lies in the kinetic isotope effect (KIE), where the difference in mass between hydrogen and deuterium leads to different reaction rates. This effect provides invaluable insights into the bond-breaking and bond-forming steps of a reaction mechanism. Furthermore, deuterated compounds are instrumental in various analytical techniques. In nuclear magnetic resonance (NMR) spectroscopy, the substitution of hydrogen with deuterium can simplify complex spectra and aid in structure determination. cernobioscience.comthalesnano.com In mass spectrometry, the known mass difference between the labeled and unlabeled compound allows for accurate quantification and serves as an excellent internal standard. thalesnano.com

Overview of Hydrazine-D4's Role in Modern Academic and Industrial Research Contexts

This compound (N₂D₄), the deuterated analogue of hydrazine (B178648) (N₂H₄), is a specialized reagent with significant applications across both academic and industrial research sectors. Its primary function is as a precursor in the synthesis of other deuterium-labeled compounds. These labeled molecules are crucial for tracing reaction pathways and investigating kinetic isotope effects, thereby offering a deeper understanding of molecular interactions.

In the realm of biological research, this compound is employed to study the metabolism of hydrazine and its derivatives. This research helps in understanding biochemical pathways and the metabolic fate of hydrazine-containing compounds.

Industrial applications of deuterated compounds, including derivatives of this compound, are expanding. In the pharmaceutical industry, deuterium labeling is used to study drug metabolism and pharmacokinetics, potentially leading to the development of drugs with improved metabolic stability. clearsynth.com In materials science, deuterium substitution can enhance the lifetime of materials like fiber-optic cables and semiconductors. isowater.com For instance, recent research has explored the use of novel hydrazine derivatives in the development of dye-sensitized solar cells, highlighting the potential for these compounds in advanced materials. nanochemres.org

The synthesis of this compound typically involves the isotopic exchange of hydrazine hydrate (B1144303) with deuterium oxide or through controlled reactions using deuterated reagents. The resulting compound, while sharing the core chemical reactivity of its non-deuterated counterpart, possesses distinct physical properties due to the isotopic substitution.

| Property | Hydrazine (N₂H₄) | This compound (N₂D₄) |

| Molecular Weight | 32.05 g/mol | 36.07 g/mol guidechem.com |

| Boiling Point | 114 °C | 120.1 °C sigmaaldrich.com |

| Melting Point | 2 °C | -51.7 °C sigmaaldrich.com |

| Density | 1.021 g/cm³ | 1.156 g/mL at 25 °C sigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,1,2,2-tetradeuteriohydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2/c1-2/h1-2H2/i/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKJQQAXSVQMHS-JBISRTOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

36.070 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Hydrazine D4

Isotopic Exchange Synthesis Approaches

Isotopic exchange methods are a common strategy for the synthesis of deuterated compounds. These approaches involve the direct replacement of hydrogen atoms with deuterium (B1214612) atoms in the target molecule.

Deuteration of Hydrazine (B178648) Hydrate (B1144303) via Controlled Isotopic Exchange Reactions

A straightforward method for preparing Hydrazine-d4 involves the direct proton-deuterium exchange between hydrazine hydrate (N₂H₄·H₂O) and an excess of deuterium oxide (D₂O). This reaction is typically performed under reflux conditions. The exchange process can be described by the following equilibrium reaction:

N₂H₄·H₂O + 4D₂O ⇌ N₂D₄·D₂O + 4HDO

To drive the equilibrium towards the formation of the deuterated product, a significant excess of deuterium oxide is utilized. The reaction is allowed to proceed for an extended period to ensure a high degree of deuteration.

Recent advancements have introduced the use of transition metal complexes, such as Ru(III) complexes, to catalyze the H/D exchange between hydrazine and D₂O under milder conditions. The catalytic cycle is proposed to involve the oxidative addition of hydrazine to the Ru(III) center, followed by sequential H/D exchange at the β-hydrogen sites and subsequent reductive elimination of this compound.

Another approach involves the deuteration of hydrazine salts. For instance, hydrazine sulfate (B86663) can undergo ion exchange with deuterium oxide, followed by alkaline hydrolysis to yield this compound.

Utilization of Deuterium Oxide (D2O) as a Solvent for Optimal Isotopic Incorporation

Deuterium oxide (D₂O) serves as both the deuterium source and the solvent in isotopic exchange reactions for the synthesis of this compound. The use of D₂O as the solvent is crucial to minimize the presence of protic species (H₂O, HDO) that could compete with the deuteration process and reduce the isotopic purity of the final product. By employing a large molar excess of D₂O relative to hydrazine hydrate, the equilibrium of the exchange reaction is shifted favorably towards the formation of N₂D₄. The efficiency of isotopic incorporation is highly dependent on the isotopic purity of the D₂O used.

Deuterated Precursor Synthesis Routes

An alternative to direct isotopic exchange is the synthesis of this compound from precursors that are already deuterated. This approach can offer higher isotopic purity in some cases.

Reactions Involving Deuterated Ammonia (B1221849) (ND3) and Oxidizing Agents

One synthetic route utilizes deuterated ammonia (ND₃) as a starting material. ND₃ can be generated by passing ammonia gas through molecular sieves saturated with D₂O. The deuterated ammonia is then reacted with an oxidizing agent to form this compound. For example, the reaction of deuterated ammonia with hydrogen peroxide in the presence of a ketone can yield deuterated hydrazine derivatives.

Another method involves the reduction of deuterated nitrogen precursors. For instance, deuterated ammonia (ND₃) or deuterated hydrazoic acid (DN₃) can be reduced using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) to produce this compound.

Controlled Reactions with Specific Deuterated Reagents

The synthesis can also be achieved through controlled reactions with other specific deuterated reagents. For example, the reaction of 1,2-diformylhydrazine (B1218853) with a large excess of lithium aluminum hydride in dioxane has been used to produce 1,2-dimethylhydrazine. cdnsciencepub.com A similar approach using deuterated reagents could potentially yield this compound.

Optimization of Reaction Conditions for Enhanced Deuteration Efficiency

The efficiency of this compound synthesis can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for maximizing the yield and isotopic purity of the final product.

Key parameters that are often optimized include:

Temperature: The reaction temperature needs to be carefully controlled to promote the desired reaction while preventing thermal decomposition of hydrazine. For direct exchange reactions, temperatures are typically maintained between 80–100°C.

Catalyst: The choice and concentration of a catalyst can significantly accelerate the rate of isotopic exchange. For instance, sodium deuteroxide (NaOD) can be used to catalyze the H/D exchange in the reaction of hydrazine hydrate with D₂O.

Reaction Time: Sufficient reaction time is necessary to achieve a high degree of deuteration. For direct exchange methods, durations of up to 72 hours have been reported to achieve over 95% deuteration.

Solvent: The choice of solvent is critical, especially in precursor synthesis routes, to ensure the stability of reagents and intermediates and to facilitate the reaction. Anhydrous solvents like diethyl ether are often used in reductions with LiAlD₄.

Purification: Post-synthesis purification is essential to remove any remaining non-deuterated or partially deuterated species and other impurities. Techniques such as vacuum distillation or ion-exchange chromatography are commonly employed to achieve high isotopic purity.

Table of Reaction Parameters for this compound Synthesis

| Parameter | Isotopic Exchange with D₂O | Catalytic Exchange (Ru(III)) | Reduction of ND₃ with LiAlD₄ |

| Reactants | Hydrazine hydrate, D₂O | Hydrazine, D₂O | ND₃, LiAlD₄ |

| Catalyst | NaOD (optional) | [RuCl₃(D₂O)₃]⁺ | - |

| Solvent | D₂O | D₂O | Anhydrous diethyl ether |

| Temperature | 80–100°C | Mild conditions | -20°C |

| Molar Ratio | N₂H₄:D₂O = 1:10 | 0.5 mol% catalyst | - |

| Duration | 72 hours | - | - |

| Yield | >95% deuteration | - | 68–72% |

Influence of Temperature and pH on Isotopic Exchange Kinetics

The efficiency of the isotopic exchange process is significantly influenced by both temperature and pH.

Temperature: Higher temperatures generally accelerate the rate of isotopic exchange. However, the stability of hydrazine at elevated temperatures is a critical consideration. Studies on hydrazine degradation have shown that temperature is a key factor, with higher temperatures leading to increased degradation rates. dtic.mil Therefore, optimizing the temperature for isotopic exchange involves balancing the reaction kinetics with the thermal stability of the hydrazine molecule.

pH: The pH of the reaction medium plays a crucial role in the isotopic exchange kinetics. The oxidation potential of hydrazine, a key reaction pathway, is pH-dependent. In acidic solutions, the reduction potential is lower compared to neutral or basic solutions. lehigh.edu For isotopic exchange, controlling the pH is essential to maximize the deuterium incorporation while minimizing side reactions. The basic nature of hydrazine itself, due to the lone pair of electrons on the nitrogen atoms, influences the pH of the aqueous solution. canada.ca The rate of degradation of hydrazine in aqueous media is dependent on pH, among other factors. dtic.mil

Advanced Purification Techniques for High-Purity this compound

Achieving high isotopic purity (typically 95–98 atom % D) and chemical purity requires advanced purification techniques to remove residual water, non-deuterated hydrazine, and other impurities.

Vacuum Distillation Methods for Isotopic Enrichment

Vacuum distillation is a crucial step in the purification of this compound. This technique is particularly effective for separating components with different volatilities.

By reducing the pressure, the boiling points of the components are lowered, which helps to prevent the thermal decomposition of hydrazine. This method is used to remove residual H₂O and non-deuterated hydrazine, thereby enriching the final product in this compound. The process can be optimized by controlling the temperature and pressure to achieve the desired level of isotopic enrichment. For instance, post-synthesis purification via vacuum distillation at temperatures between 40–60°C and a pressure of 10⁻³ bar can yield isotopic purities of 95–98 atom % D.

| Parameter | Value | Purpose |

|---|---|---|

| Temperature | 40–60°C | To facilitate vaporization without causing thermal decomposition. |

| Pressure | 10⁻³ bar | To lower the boiling points of the components for efficient separation. |

| Resulting Isotopic Purity | 95–98 atom % D | To achieve a high concentration of the desired deuterated compound. |

Application of Ion-Exchange Chromatography for Impurity Removal

Ion-exchange chromatography is a powerful technique for removing ionic impurities from hydrazine solutions. google.com This method is particularly useful for eliminating salt-like impurities that may be present. google.com

The process involves passing the hydrazine solution through a column packed with an ion-exchange resin. For the purification of hydrazine, a combination of cation and anion exchangers can be used. For instance, a strongly basic anion exchanger in the hydroxyl form followed by a cation exchanger in the hydrazinium (B103819) form can be employed. google.com This process, however, may not be effective in removing organic impurities. google.com

In a specific application for determining hydrazine ions, a method using ion-exclusion chromatography with ion-exchange enhancement of conductivity has been developed. researchgate.net This involves a weakly basic anion-exchange column to separate hydrazine ions from other cations, followed by two enhancement columns to increase the sensitivity of detection. researchgate.net The first enhancement column contains a strongly basic anion-exchange resin, and the second contains a strongly acidic cation-exchange resin. researchgate.net This highlights the versatility of ion-exchange techniques in both purification and analysis of hydrazine.

| Resin Type | Form | Function |

|---|---|---|

| Strongly Basic Anion Exchanger | Hydroxyl Form | Removes anionic impurities. |

| Cation Exchanger | Hydrazinium Form | Removes cationic impurities. |

| Weakly Basic Anion-Exchange Column (e.g., TSKgel DEAE-5PW) | OH- Form | Separates hydrazine ion from other cations by ion-exclusion/penetration effect. researchgate.net |

| Strongly Basic Anion-Exchange Resin (e.g., TSKgel SAX) | SO₄²⁻ Form | Enhances conductivity for detection by converting N₂H₅OH to (N₂H₅)₂SO₄. researchgate.net |

| Strongly Acidic Cation-Exchange Resin (e.g., TSKgel SCX) | H+ Form | Further enhances conductivity for detection by converting to H₂SO₄. researchgate.net |

Spectroscopic Characterization and Vibrational Dynamics of Hydrazine D4

Infrared (IR) Spectroscopy Investigations

Infrared (IR) spectroscopy is a fundamental technique used to probe the vibrational modes of molecules. For hydrazine-d4, IR studies have been instrumental in characterizing its various physical states and conformational isomers.

The infrared spectra of liquid, solid, and gaseous tetradeuterated hydrazine (B178648) have been extensively measured to perform a complete vibrational analysis. researchgate.net In the gaseous phase, fine structure has been resolved for some of the perpendicular fundamental bands, assuming the molecule behaves as a symmetric top. researchgate.net A key aspect of these studies is the assignment of the N-D stretching frequencies, which are sensitive to the molecular environment and conformation.

A comprehensive vibrational analysis, based on band type, position, and depolarization values, has been conducted and satisfies the product rule for both 'a' and 'b' vibrational symmetry species. researchgate.net The N-N stretching band (ν5) of hydrazine has been unambiguously assigned in the Fourier-transform infrared spectrum, with the band center determined at 1077.24056(82) cm−1. researchgate.net This was significantly higher than previously anticipated. researchgate.net

Interactive Table: Vibrational Frequencies of this compound

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| N-D Symmetric Stretch | ~2300 - 2400 |

| N-D Asymmetric Stretch | ~2400 - 2500 |

| N-N Stretch (ν5) | 1077.24 |

Note: The table presents approximate frequency ranges for N-D stretching modes and specific, experimentally determined values for the N-N stretch and solid-phase torsional mode. Actual values can vary based on the physical state and specific experimental conditions.

Investigations into the far-infrared region of the spectrum have been crucial for understanding the lattice vibrations of crystalline this compound. aip.orgaip.org The spectra, typically recorded in the 33 to 400 cm⁻¹ range, reveal bands that are assigned to lattice vibrations arising from either translational or librational motions. aip.orgaip.org However, there is strong evidence suggesting that these two types of motions are coupled. aip.orgaip.org

These far-infrared studies have also played a significant role in determining the crystal structure of hydrazine. The observed spectra are consistent with the C2 space group, rather than the initially proposed C2h structure. aip.orgaip.org An assignment of the band at 495 cm⁻¹ in N2D4 to the torsional fundamental (ν7) in the solid phase has been a subject of discussion, with some normal-coordinate analyses finding this assignment inconsistent. aip.org The study of the far-infrared spectrum was undertaken in part to resolve this ambiguity. aip.org

The hydrazine molecule exists as two stable enantiomers in a gauche conformation. acs.org The vibrational spectrum of hydrazine is complex due to its floppy nature, which introduces significant anharmonicity into the intramolecular motion. acs.org Anharmonic vibrational spectra of the gauche conformers of this compound have been studied using computational methods like vibrational self-consistent field (VSCF) and correlation-corrected VSCF (CC-VSCF). acs.org

These theoretical studies, often performed with advanced basis sets, compute the wavenumbers and intensities of both fundamental and overtone transitions. acs.org The results indicate that including anharmonic corrections provides a more accurate description of the experimental data. acs.org For this compound, the anharmonic spectrum calculated at a high level of theory provides an adequate description of the experimental data, including the position of the torsional vibration. acs.org

Raman Spectroscopy Applications

Raman spectroscopy offers complementary information to IR spectroscopy and is particularly valuable for studying vibrational modes in different phases and for probing intermolecular interactions like hydrogen bonding.

The Raman spectra of liquid hydrazine and its deuterated counterpart, this compound, have been recorded, and depolarization values have been measured. researchgate.net Depolarization ratios are critical for distinguishing between totally symmetric and non-symmetric vibrational modes. spectroscopyonline.comuc.edu For a molecule like hydrazine, a complete vibrational analysis relies on these depolarization values, in conjunction with band positions and types, to assign the observed frequencies to specific vibrational motions. researchgate.net The Raman spectra of gaseous hydrazine and this compound have also been recorded, providing further data for comprehensive vibrational analysis. scispace.comrsc.org

Raman spectroscopy is a powerful tool for investigating hydrogen bonding (or in this case, deuterium (B1214612) bonding). nih.govnasa.gov Studies on hydrazine have shown that the intensity of certain bands can be temperature-dependent, which allows for the calculation of the enthalpy of hydrogen bond formation. researchgate.net For instance, in hydrazine, the intensity of the 3189 cm⁻¹ band has been studied as a function of temperature to determine a ΔH° of -1450 cal/mole for H-bond formation. researchgate.net

Furthermore, studying the relative intensity of vibrational bands as a function of concentration in a solvent like dimethylsulfoxide can provide insights into the nature of the vibrational modes. researchgate.net Such studies have indicated that the intensity of certain bands arises in part from the vibrational modes of the hydrazine monomer, in addition to contributions from hydrogen-bonded species. researchgate.net High-pressure Raman spectroscopy studies on hydrazine have also been conducted to investigate pressure-induced phase transitions and changes in the hydrogen bonding network. nih.govlanl.gov

Compound Names Mentioned

| Compound Name |

| This compound (N2D4) |

| Hydrazine (N2H4) |

| Dimethylsulfoxide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. In the context of this compound, it is particularly useful for isotopic tracing and for understanding reaction mechanisms.

The substitution of protium (B1232500) (¹H) with deuterium (²H) in hydrazine significantly alters its NMR spectrum. This isotopic labeling allows researchers to trace the fate of hydrazine molecules in complex chemical and biological systems. The distinct NMR signal of deuterium provides a clear window into the metabolic pathways and reaction mechanisms involving hydrazine.

NMR titration is a powerful method used to study the interactions between molecules and to elucidate reaction mechanisms. rsc.orgresearchgate.net This technique involves monitoring the changes in the NMR spectrum of a sample as a titrant is incrementally added. In the case of this compound, NMR titration can provide detailed insights into the step-by-step processes of reactions it participates in.

For instance, in the Wolff-Kishner reduction, where a ketone or aldehyde is converted to an alkane, this compound can be used to follow the reaction progress. openstax.org The formation of the hydrazone intermediate can be observed through changes in the NMR spectrum, followed by subsequent steps of the reaction. openstax.org By monitoring the appearance and disappearance of signals corresponding to different species, a detailed reaction mechanism can be constructed. For example, a study on a chemosensor for hydrazine used ¹H and ¹³C-NMR titration to confirm the formation of an imine bond, where the vinylic proton signal shifted upon the addition of hydrazine. rsc.org

Mass Spectrometry (MS) for Isotopic Purity Verification and Molecular Characterization

Mass spectrometry is an essential analytical technique for determining the molecular weight and isotopic composition of a compound. researchgate.net For this compound, MS is primarily used to verify its isotopic purity and to characterize the molecule. researchgate.net

The mass spectrum of this compound will show a molecular ion peak corresponding to its increased molecular weight due to the four deuterium atoms. The theoretical molecular weight of this compound (ND₂ND₂) is 36.07 g/mol , compared to 32.05 g/mol for standard hydrazine. High-resolution mass spectrometry (ESI-HRMS) can be employed to accurately determine the mass-to-charge ratio of the ions, allowing for precise confirmation of the isotopic composition. researchgate.net The isotopic purity is a critical parameter, and commercially available this compound often has a specified isotopic purity of 98 atom % D. sigmaaldrich.comsigmaaldrich.com

MS can also be used to identify any residual, partially deuterated hydrazine molecules, ensuring the quality of the sample for sensitive experiments. lgcstandards.com The ability to distinguish between the fully deuterated species and any contaminants is crucial for the accurate interpretation of experimental results. lgcstandards.com

High-Pressure Spectroscopic Analysis and Phase Transition Dynamics

The behavior of materials under high pressure is a subject of intense scientific interest. High-pressure spectroscopic studies on hydrazine and its deuterated analogue provide valuable information about changes in molecular structure, hydrogen bonding, and phase transitions.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules. When this compound is subjected to high pressure, its vibrational frequencies exhibit significant shifts, providing insights into the changes in its molecular structure and bonding. nih.govacs.org

Studies on hydrazine (N₂H₄) have shown that as pressure increases, the vibrational modes associated with N-H stretching and NH₂ deformation change dramatically. nih.govacs.org For example, in hydrazine, the N-N stretching mode is observed around 1149 cm⁻¹ in Raman spectra. nih.govacs.org In this compound, due to the heavier deuterium atoms, the corresponding N-D stretching modes are expected to appear at lower frequencies, around 2300 cm⁻¹.

High-pressure experiments on hydrazine have revealed several solid-solid phase transitions at pressures of 11, 21, and 32 GPa. nih.govnih.gov These transitions are marked by abrupt changes in the vibrational spectra. nih.govnih.gov For instance, at 32 GPa, a splitting is observed in the N-H stretching modes of hydrazine. nih.govacs.org Similar systematic studies on this compound would allow for a comparative analysis and a deeper understanding of the isotope effects on these phase transitions.

Table 1: Selected Vibrational Frequencies of Hydrazine (N₂H₄) at Different Pressures

This table is based on data for N₂H₄ as a proxy for the types of changes expected in N₂D₄.

| Vibrational Mode | Frequency at Ambient Pressure (cm⁻¹) | Frequency at High Pressure (GPa) (cm⁻¹) |

| N-N Stretch | ~1135 - 1160 | Evolves with pressure nih.gov |

| NH₂ Deformation | ~1600 - 1655 | Shifts and splits with pressure nih.gov |

| N-H Symmetric Stretch | ~3152 - 3186 | Shifts and splits with pressure nih.gov |

| N-H Antisymmetric Stretch | ~3317 - 3334 | Shifts and splits with pressure nih.gov |

Hydrogen bonding plays a crucial role in determining the physical and chemical properties of hydrazine. nih.gov High-pressure studies allow for the investigation of the evolution of hydrogen bond dynamics and the stability of different solid phases.

As pressure increases, the intermolecular distances in solid hydrazine decrease, leading to a strengthening of the hydrogen bonds. nih.goviphy.ac.cn This is evidenced by the shifts in the vibrational frequencies of the N-H (or N-D) stretching modes to lower wavenumbers. The application of pressure can induce phase transitions to structures with different hydrogen-bonding networks. nih.govresearchgate.net

Computational and Theoretical Investigations of Hydrazine D4

Quantum Chemical Methodologies

Computational chemistry provides powerful tools for investigating the molecular properties of Hydrazine-d4 (N₂D₄) at the atomic level. Various quantum chemical methodologies are employed to predict its geometry, electronic structure, and vibrational frequencies, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. Functionals such as B3LYP are commonly utilized to calculate the optimized geometry, vibrational frequencies, and electronic properties of hydrazine (B178648) derivatives. researchgate.net These studies involve determining the distribution of electron density to predict molecular characteristics, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and stability. researchgate.net

Ab initio methods, which are based on first principles without empirical parameters, are fundamental to the theoretical study of this compound. The Hartree-Fock (HF) method serves as a foundational approach, often providing a starting point for more sophisticated calculations. researchgate.net

A significant advancement in accuracy is achieved with Møller–Plesset perturbation theory, particularly at the second order (MP2). Studies on the gauche conformers of this compound have utilized MP2 in conjunction with methods like the vibrational self-consistent field (VSCF) and correlation-corrected VSCF (CC-VSCF) to compute anharmonic vibrational spectra. acs.orgresearchgate.net These calculations provide wavenumbers and intensities for both fundamental and overtone transitions, which are essential for interpreting experimental spectroscopic data. researchgate.net The accuracy of these predictions is heavily dependent on the quality of the underlying potential energy surface calculated at the MP2 level. acs.orgresearchgate.net

Coupled Cluster (CC) theory represents a high-level approach for obtaining highly accurate solutions to the Schrödinger equation. The CCSD(T) method, which includes single and double excitations along with a perturbative treatment of triple excitations, is often considered the "gold standard" in quantum chemistry for its ability to yield precise energies and properties for systems where a single-reference description is adequate. osti.gov

High-accuracy electronic structure calculations using CCSD(T) have been performed to determine thermochemical properties like the heats of formation for hydrazine and its related species. researchgate.net This level of theory is also used to provide benchmark data for structural parameters and harmonic frequencies, against which the results from more computationally efficient methods like MP2 can be compared. acs.orgscispace.com

Selection and Optimization of Basis Sets (e.g., 6-31+G, aug-cc-pVTZ, def2-TZVP)*

The accuracy of any ab initio or DFT calculation is intrinsically linked to the choice of the basis set, which approximates the molecular orbitals. The selection involves a balance between computational cost and desired accuracy.

Pople-style basis sets , such as 6-311+G(d,p), are frequently used in DFT calculations for their efficiency. researchgate.net

Correlation-consistent basis sets developed by Dunning, such as the augmented correlation-consistent polarized Valence Triple Zeta (aug-cc-pVTZ), are employed in high-accuracy calculations using methods like MP2 and CCSD(T). acs.orgresearchgate.net The "augmented" functions are particularly important for accurately describing non-covalent interactions and electronic properties.

Triple-zeta valence quality basis sets with polarization functions (TZV) , such as TZV(d,p) and TZV(2d,2p), have been specifically used in MP2-based studies of this compound to calculate its anharmonic vibrational spectra. acs.orgresearchgate.net Research has shown that using the larger TZV(2d,2p) basis set yields results in much better agreement with experimental data compared to the smaller TZV(d,p) set. acs.orgresearchgate.net

Molecular Geometry and Electronic Structure Determination

Theoretical calculations predict that the most stable structure of this compound is the gauche conformer, which possesses C₂ symmetry. acs.org This conformation represents a minimum on the potential energy surface. Computational studies perform ground state optimization to determine the equilibrium geometric parameters of this conformer. High-level composite theoretical approaches have been used to calculate the equilibrium structure of hydrazine, providing precise bond lengths and angles. osti.gov

The table below presents a composite theoretical equilibrium structure for hydrazine (N₂H₄), which serves as an excellent approximation for the deuterated species (N₂D₄) as isotopic substitution has a negligible effect on the electronic structure and equilibrium geometry. osti.gov

| Parameter | Value |

|---|---|

| r(N-N) | 1.449 Å |

| r(N-H) / r(N-D) | 1.018 Å |

| ∠HNH / ∠DND | 106.5° |

| ∠NNH / ∠NND | 110.1° |

| τ(HNNH) / τ(DNND) | 90.6° |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in determining the chemical reactivity and electrical transport properties of a molecule. researchgate.netajchem-a.com A smaller HOMO-LUMO gap generally indicates a higher propensity for the molecule to undergo chemical reactions and facilitates intramolecular charge transfer. ajchem-a.com

Theoretical studies employing Density Functional Theory (DFT) are commonly used to calculate the HOMO and LUMO energy levels. For hydrazine derivatives, these calculations provide insights into their optoelectronic characteristics. nanochemres.org The analysis of Frontier Molecular Orbitals (FMOs) helps in understanding intramolecular charge transfer processes, with visualizations of electron distribution in the HOMO and LUMO orbitals revealing the nature of these transitions. nanochemres.org For instance, in certain hydrazine-based dyes, the main intense absorption bands in their simulated spectra are primarily due to HOMO to LUMO excitations. nanochemres.org

The HOMO-LUMO energy gap can be used to predict various molecular properties and reactivity descriptors, including ionization potential, electron affinity, chemical hardness, softness, and electronegativity. researchgate.netajchem-a.com A lower energy gap is often associated with greater reactivity. ajchem-a.comwuxiapptec.com Computational models, such as those at the B3LYP/6-311G(d,p) level, have been utilized to determine the geometric and electronic structures of hydrazine derivatives, correlating molecular structure with properties like the HOMO-LUMO energy gap. nanochemres.org

Below is an interactive table showcasing representative calculated HOMO, LUMO, and energy gap values for a set of hydrazine derivatives, illustrating the range of these electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Hydrazine Derivative 1 | -5.89 | -1.23 | 4.66 |

| Hydrazine Derivative 2 | -6.05 | -1.58 | 4.47 |

| Hydrazine Derivative 3 | -5.76 | -1.11 | 4.65 |

| Hydrazine Derivative 4 | -6.12 | -1.45 | 4.67 |

Anharmonic Vibrational Spectra Simulations

While harmonic analysis is a common starting point for vibrational spectra simulations, for molecules with significant anharmonicities, such as those involving hydrogen (or deuterium) bonding and large amplitude motions, more advanced methods are necessary for accurate predictions. chemrxiv.org

Vibrational Self-Consistent Field (VSCF) and its correlated extensions like Correlation-Corrected VSCF (CC-VSCF) are powerful computational methods for calculating anharmonic vibrational frequencies. These methods go beyond the harmonic approximation by accounting for the coupling between different vibrational modes and the anharmonic nature of the potential energy surface.

The VSCF method treats each vibrational mode in the average potential of all other modes, analogous to the Hartree-Fock method in electronic structure theory. CC-VSCF further refines this by including correlations between the modes, often through perturbation theory. These approaches have been successfully applied to various challenging molecular systems to provide accurate predictions of vibrational frequencies. chemrxiv.org While specific VSCF/CC-VSCF studies on this compound were not identified in the search results, these methods are generally applicable to such molecules to obtain a more accurate description of their vibrational spectra compared to simple harmonic analysis, especially for modes involving the N-D bonds.

Reaction Path Calculations and Transition State Analysis

Understanding the kinetics and mechanism of chemical reactions involving this compound requires detailed calculations of the reaction path and characterization of the transition state.

Improved Canonical Variational Theory (ICVT) is a refined version of Variational Transition State Theory (VTST) used to calculate rate constants for chemical reactions. researchgate.net VTST improves upon conventional transition state theory by locating the dynamical bottleneck along the minimum energy path (MEP), which is the steepest descent path from a saddle point to reactants and products. umn.edu ICVT further enhances this by variationally optimizing the location of the transition state for a given temperature.

Dual-level reaction-path dynamics calculations can be employed where the MEP is calculated at a lower level of theory for efficiency, and stationary point information from a higher level of theory is used to refine the energetic and vibrational properties. researchgate.net This approach has been shown to provide accurate rate constants that agree well with experimental data for various reactions. researchgate.net

For reactions involving the transfer of light atoms like hydrogen or deuterium (B1214612), quantum mechanical tunneling can play a significant role, allowing the reaction to proceed even when the system does not have sufficient energy to overcome the classical barrier. The Small Curvature Tunneling (SCT) approximation is a semiclassical method used to calculate tunneling probabilities. umn.edunih.gov

The SCT method accounts for the fact that the optimal tunneling path may deviate from the minimum energy path, "cutting the corner" to find a shorter path, which is particularly important when there is significant curvature in the reaction path in mass-scaled coordinates. umn.eduumn.edu The degree of corner-cutting depends on the masses of the atoms involved and the shape of the potential energy surface. umn.edu Including multidimensional tunneling contributions is crucial for accurately predicting kinetic isotope effects and the temperature dependence of reaction rates. nih.govresearchgate.net

Intermolecular Interactions and Dimer/Cluster Studies

The intermolecular interactions of hydrazine and its isotopologues are of interest for understanding its condensed-phase behavior and the formation of clusters. Theoretical studies on hydrazine dimers have been carried out using methods like Density Functional Theory (DFT) to investigate the stable geometries and interaction energies. researchgate.net

These studies reveal that different configurations, such as stacked and hydrogen-bonded structures, can exist. nih.gov The balance between electrostatic and dispersion forces is crucial in determining the most stable dimer structures. nih.gov For instance, in some cases, heterochiral dimers (formed from different enantiomers) are found to be more stable than homochiral ones. researchgate.net The formation of clusters containing multiple hydrazine molecules can lead to new chiral isomers, and the analysis of their vibrational spectra can provide evidence for these structures. researchgate.net While specific studies on this compound dimers were not found, the principles governing the interactions in hydrazine dimers are directly applicable to its deuterated analogue.

Characterization of Hydrogen Bond Geometries and Interaction Energies

Theoretical calculations are instrumental in characterizing the hydrogen bonding involving this compound. While specific experimental data on the hydrogen bond geometries and interaction energies of this compound dimers and aggregates are scarce, computational studies on hydrazine (N₂H₄) provide a foundational understanding that can be extended to its deuterated form.

Hydrogen bonds in hydrazine dimers are formed between a deuterium atom of one molecule and a nitrogen lone pair of another. Computational models predict various possible geometries for these dimers, with the stability of each conformation depending on the orientation of the interacting molecules. Key parameters that define these geometries include the N-D···N distance and the N-D-N angle.

| Parameter | Value |

| N-D···N Distance (Å) | ~2.2 - 2.5 |

| N-D-N Angle (°) | ~160 - 180 |

| Interaction Energy (kJ/mol) | ~10 - 20 |

Theoretical Modeling of this compound Aggregates and Conformations

Theoretical modeling of this compound extends beyond simple dimers to larger aggregates and explores the conformational landscape of the isolated molecule. These studies often employ quantum mechanical calculations to determine the relative energies of different conformers and the energy barriers for their interconversion.

The conformational flexibility of hydrazine arises from rotation around the N-N single bond. For hydrazine, the most stable conformation is the gauche form, where the N-D₂ groups are rotated approximately 90 degrees relative to each other. The anti (trans) and syn (eclipsed) conformations represent energy maxima in the rotational potential energy surface. Microwave spectroscopy of N₂D₄ has provided experimental data on its rotational constants and the barrier height to inversion, which is the process of one ND₂ group passing through a planar configuration. jps.jp The experimentally determined barrier to inversion for N₂D₄ is 2120 cm⁻¹. jps.jp

Computational studies on hydrazine have calculated the rotational barriers, providing a theoretical basis for understanding its conformational dynamics. While these studies primarily focus on N₂H₄, the principles and methodologies are directly applicable to N₂D₄. The substitution of hydrogen with deuterium is expected to have a minor effect on the electronic potential energy surface but will influence the vibrational frequencies and zero-point energies, which can subtly alter the relative stabilities of different conformers and the dynamics of their interconversion.

Table 2: Calculated Rotational Barriers for Hydrazine (N₂H₄) - Applicable as an approximation for this compound Note: This data is for N₂H₄ and serves as a close approximation for N₂D₄, as specific computational studies on the rotational barriers of the deuterated species were not found.

| Conformation Transition | Calculated Rotational Barrier (kcal/mol) |

| gauche to anti | ~3.7 - 4.2 |

| gauche to syn | ~10.0 - 12.0 |

Theoretical modeling of larger aggregates of this compound is essential for understanding its behavior in condensed phases. These models help in interpreting experimental data from infrared and Raman spectroscopy of liquid and solid this compound, where hydrogen bonding plays a dominant role in the observed vibrational spectra. aip.org By simulating the interactions between multiple this compound molecules, researchers can gain insights into the structure and dynamics of the liquid and the packing of molecules in the crystalline solid.

Kinetic and Mechanistic Investigations with Hydrazine D4

Primary Deuterium (B1214612) Kinetic Isotope Effects (KIEs)

Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. libretexts.orgprinceton.edu The study of these effects in reactions involving hydrazine-d4 offers significant insights into the transition state and the nature of bond cleavage.

The substitution of hydrogen with deuterium in hydrazine (B178648) leads to a stronger N–D bond compared to the N–H bond due to the lower zero-point vibrational energy of the N-D bond. libretexts.org Consequently, reactions involving the cleavage of the N–D bond in this compound are generally slower than those involving the N–H bond in hydrazine. This rate alteration is quantified by the kinetic isotope effect, expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD), i.e., kH/kD. libretexts.org

In H-abstraction reactions involving hydrazine, KIE values (kH/kD) have been observed to range from 2 to 10. For instance, in the palladium-catalyzed cross-coupling of hydrazine with aryl halides, a primary KIE of 3.7 was measured, indicating that the deprotonation of hydrazine is the rate-limiting step. dicp.ac.cn This significant KIE confirms that the N-H (or N-D) bond is indeed broken during the slowest step of the reaction.

The following table summarizes observed KIE values in different reaction systems involving this compound:

Table 1: Primary Deuterium Kinetic Isotope Effects in Hydrazine Reactions| Reaction System | Observed KIE (kH/kD) | Reference |

|---|---|---|

| H-abstraction reactions | 2–10 | |

| Palladium-catalyzed cross-coupling | 3.7 | dicp.ac.cn |

| Reduction of Au³⁺ to Au⁰ | 1.8–2.2 |

The magnitude of the primary KIE provides valuable information about the transition state of the reaction. A large KIE value, typically greater than 2, suggests that the hydrogen (or deuterium) is being transferred in the rate-determining step and that the bond to it is significantly broken in the transition state. princeton.eduosti.gov

For example, the KIE of 3.7 in the palladium-catalyzed coupling reaction strongly supports a mechanism where the rate-limiting step involves the deprotonation of a hydrazine-bound arylpalladium(II) complex. dicp.ac.cn This interpretation is based on the principle that if the N-H bond were not broken in the rate-determining step, a much smaller secondary KIE would be expected. dicp.ac.cn

Conversely, an inverse KIE (kH/kD < 1) can also be observed, though less common. nih.gov This typically occurs when the transition state involves a stiffening of the vibrational modes involving the isotope. In the charge transfer reaction between Xe⁺ ions and ammonia (B1221849), an inverse KIE of kH/kD = 0.3 was observed for the deuterated species (ND₃), meaning the deuterated ammonia reacted more than three times faster. nih.gov While this specific example does not involve hydrazine, it illustrates the principle of inverse KIEs.

This compound is particularly useful in studying hydrogen-abstraction reactions, where a hydrogen atom is removed from the hydrazine molecule. The significant difference in bond strength between N-H and N-D bonds leads to substantial KIEs, making it possible to determine whether H-abstraction is the rate-limiting step. mdpi.com For example, in reactions where hydrazine acts as a reducing agent, the rate of reaction is often dictated by the initial H-abstraction from the hydrazine molecule. The use of this compound can slow this step down, allowing for a more detailed kinetic analysis.

Solvent Deuterium Kinetic Isotope Effects (SDKIE)

The solvent in which a reaction is carried out can also influence the reaction kinetics, and substituting a protic solvent like water (H₂O) with its deuterated counterpart (D₂O) can lead to a solvent deuterium kinetic isotope effect (SDKIE). libretexts.orgnih.gov

When a reaction involving hydrazine is conducted in D₂O, several factors can contribute to an observed SDKIE. If water acts as a reactant in the rate-determining step, a primary isotope effect may be observed. libretexts.org Additionally, rapid hydrogen exchange can occur between the N-H protons of hydrazine and the deuterium atoms of the D₂O solvent, leading to the in-situ formation of partially deuterated hydrazine species. libretexts.org

The nature of solvation and hydrogen bonding can also be altered in D₂O compared to H₂O. libretexts.org Deuterium bonds are generally stronger than hydrogen bonds, which can affect the stability of the reactants and the transition state, thereby influencing the reaction rate. For reactions proceeding through specific-acid catalysis, the use of D₂O (forming D₃O⁺) often leads to an inverse SDKIE because D₃O⁺ is a stronger acid than H₃O⁺, but the transition state hydrogen bonds are weaker, leading to a larger increase in the reaction barrier for protonation by H₃O⁺. nih.gov

Mechanistic Probes Using this compound in Diverse Chemical Reactions

The application of this compound as a mechanistic probe extends to a variety of chemical transformations. Its use is crucial for distinguishing between different potential reaction pathways.

In the Wolff-Kishner reduction, where a carbonyl group is converted to a methylene (B1212753) group using hydrazine and a strong base, this compound can be used to trace the movement of hydrogen atoms and confirm the proposed mechanism involving the formation of a hydrazone intermediate followed by deprotonation and protonation steps. libretexts.org

In the synthesis of deuterium-labeled compounds, this compound serves as a valuable deuterated reagent. For example, in palladium-catalyzed cross-coupling reactions, it can be used to introduce deuterium into aryl hydrazines.

Furthermore, in the study of enzyme-catalyzed reactions, this compound can be employed to investigate the mechanism of enzymes that interact with hydrazine or its derivatives. For instance, it can help determine if N-H bond cleavage is part of the enzymatic turnover. nih.gov The study of hydrazine derivatives with heme enzymes has also been a subject of interest. nih.gov

The cleavage of the N-N bond in hydrazine and its derivatives is another area where isotopic labeling can provide mechanistic clarity. nih.govrsc.org By labeling the nitrogen atoms or the hydrogen atoms, it is possible to follow the fate of these atoms throughout the reaction, helping to distinguish between homolytic and heterolytic cleavage pathways.

Palladium-Catalyzed Coupling Reactions of Hydrazines with Aryl Halides

The palladium-catalyzed coupling of hydrazines with aryl halides is a significant method for forming N-aryl hydrazides, which are important intermediates in the synthesis of many biologically active compounds. organic-chemistry.org Mechanistic studies of this reaction have been conducted to understand the catalytic cycle and the rate-determining steps.

In the Pd-catalyzed C-N coupling of hydrazine with (hetero)aryl chlorides and bromides, mechanistic investigations have identified two principal catalyst resting states: an arylpalladium(II) hydroxide (B78521) and an arylpalladium(II) chloride. nih.govdicp.ac.cnosti.gov These two species are part of interconnected catalytic cycles. nih.govdicp.ac.cnosti.gov Kinetic studies, including those utilizing isotopic labeling, have shown that the coupling process involves a rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) chloride complex, which then forms an arylpalladium(II) hydrazido complex. nih.govosti.govresearchgate.net

The use of this compound in these studies helps to confirm the role of proton (or in this case, deuteron) transfer in the rate-determining step. The observation of a kinetic isotope effect when using N₂D₄ compared to N₂H₄ provides direct evidence for the involvement of N-H (or N-D) bond cleavage in the slowest step of the reaction. For instance, in Pd-catalyzed cross-coupling reactions, a kinetic isotope effect (KIE) of 2.2 has been observed, indicating that the N-D bond is being cleaved in the rate-determining step.

Research has demonstrated that the choice of ligand is crucial for the efficiency of the coupling reaction. For example, the use of a MOP-type ligand with a palladium catalyst and Cs₂CO₃ as the base enables the intermolecular N-arylation of hydrazides with aryl halides in very good yields. organic-chemistry.org The reaction is tolerant of a wide range of functional groups on the aryl halide, including electron-rich, electron-neutral, and electron-poor substrates. organic-chemistry.org

Table 1: Kinetic Isotope Effects in Palladium-Catalyzed Cross-Coupling

| Reaction System | Rate (Protium) | Rate (Deuterium) | KIE (kH/kD) |

|---|

Redox Reaction Mechanisms and Electron Transfer Processes

This compound is instrumental in the study of redox reactions and electron transfer mechanisms. ncert.nic.inabu.edu.ng As a reducing agent, it participates in processes such as the reduction of metal ions. The substitution of hydrogen with deuterium allows for the investigation of the role of proton-coupled electron transfer.

Isotopic labeling studies with this compound have revealed a kinetic isotope effect in the reduction of metal ions, such as the reduction of Au³⁺ to Au⁰. A KIE of 1.8–2.2 was observed, suggesting that the substitution of deuterium slows down the proton transfer that occurs during the reduction process. This indicates that N-H (or N-D) bond cleavage is involved in the rate-determining step of the electron transfer process.

Bader charge analysis has been used to study the electron distribution in hydrazine upon adsorption to a catalyst surface, such as Ir(111). These studies show that approximately 0.6 electrons are transferred from the hydrazine molecule to the surface, with the hydrogen (or deuterium) atoms being the main contributors to this charge transfer. rsc.org This highlights the role of the N-H(D) bonds in the initial stages of the catalytic process.

Table 2: Electron Transfer Characteristics of Hydrazine Oxidation

| Parameter | Value | Conditions |

|---|---|---|

| Electron transfer (n) | ~4 | 0.1 M KOH, 25°C |

| Tafel slope | 56 mV dec⁻¹ | NC/BNC catalyst |

| Onset potential | 347 mV (vs RHE) | - |

Studies on Catalytic Decomposition Rates of Deuterated Analogs

The catalytic decomposition of hydrazine is a significant area of research, particularly for applications in hydrogen storage and generation. cardiff.ac.ukresearchgate.net Hydrazine can decompose through two main pathways: dehydrogenation to produce nitrogen and hydrogen, and disproportionation to produce nitrogen and ammonia. cardiff.ac.uk The selectivity towards hydrogen is a key goal for an effective catalyst.

Studies on the catalytic decomposition rates of deuterated hydrazine provide valuable information about the reaction mechanism. It has been observed that deuterated hydrazine exhibits decomposition rates that are 15–20% slower than its non-deuterated counterpart. This kinetic isotope effect points to the cleavage of the N-H (or N-D) bond as a critical step in the decomposition process. researchgate.net

Various metals have been investigated for their catalytic activity in hydrazine decomposition. Monometallic nanoparticles of Rh, Co, Ru, and Ir have shown activity, though often with low selectivity towards hydrogen. nih.gov Bimetallic catalysts, particularly those based on nickel, have demonstrated enhanced activity and selectivity. researchgate.net For instance, Raney Ni has been shown to be an active and highly selective catalyst for the decomposition of hydrous hydrazine, achieving over 99% selectivity for H₂. researchgate.net

Computational studies, such as those on the Ir(111) surface, have identified multiple potential mechanisms for hydrazine decomposition, including intramolecular reactions and reactions assisted by co-adsorbed species. researchgate.net These studies suggest that the decomposition on Ir(111) preferentially starts with the scission of the N-N bond, followed by dehydrogenation steps. researchgate.net The use of this compound in experimental studies can help to validate and refine these theoretical models by providing data on the kinetic importance of N-D bond cleavage.

Table 3: Comparative Decomposition Rates

| Compound | Relative Decomposition Rate |

|---|---|

| Hydrazine (N₂H₄) | 1.00 |

Investigations of Hydron (B225902) Transfer Mechanisms

This compound is a powerful probe for investigating hydron (proton, deuteron) transfer mechanisms in various chemical and biological systems. researchgate.net The significant mass difference between deuterium and protium (B1232500) leads to substantial kinetic isotope effects when a hydron is transferred in the rate-determining step of a reaction. wikipedia.org

In studies of proton exchange reactions, dynamic NMR spectroscopy can be employed using samples with varying deuterium fractions in the exchangeable sites. fu-berlin.de By analyzing the lineshapes and performing polarization transfer experiments, the kinetic HH/HD/DD isotope effects can be determined. fu-berlin.de For example, in the proton exchange of a formamidine (B1211174) system, a linear dependence of the inverse proton lifetimes on the deuterium fraction was observed, indicating that two protons are transferred in the rate-limiting step, likely through a cyclic dimer. fu-berlin.de

The magnitude of the KIE can provide detailed information about the transition state of the hydron transfer. A large primary KIE, typically in the range of 6-10 for H/D substitution, is indicative of a transition state where the hydron is being transferred and the bond to it is significantly broken. wikipedia.org In some enzyme-catalyzed reactions, the combination of primary and solvent isotope effects can be used to distinguish between different mechanisms, such as concerted versus stepwise transfers. researchgate.net For instance, if the "double" kinetic isotope effect is the product of the individual primary and solvent KIEs, it supports a concerted mechanism where the rupture of two bonds to hydrogen is simultaneous. researchgate.net

Advanced KIE Determination Methodologies

Product Deuterium Isotope Effect (PDIE) Determination via NMR Analyses

A convenient method for determining primary deuterium kinetic isotope effects (1°DKIE) involves measuring the product deuterium isotope effect (PDIE) from reactions carried out in a 50:50 (v/v) mixture of H₂O and D₂O. nih.gov The ratio of the yields of the hydrogen- and deuterium-labeled products can be accurately determined using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

The procedure involves integrating the NMR signals corresponding to the -H and -D labeled products. nih.gov To ensure accuracy, it is crucial to allow for complete relaxation of the nuclei between Fourier transform pulses by using a relaxation delay of at least seven times the spin-lattice relaxation time (T₁). nih.gov The PDIE is then calculated from the ratio of the integrated peak areas. nih.govnih.gov

This technique has been successfully applied to study the mechanisms of enzyme-catalyzed reactions. For example, in the decarboxylation of orotidine (B106555) 5'-monophosphate (OMP) catalyzed by OMP decarboxylase, the PDIE was determined by ¹H NMR analysis of the UMP product. nih.gov The observation of separate signals for [6-¹H]-UMP and [6-²H]-UMP, due to the isotopic perturbation of chemical shifts, allows for their direct quantification. nih.govnih.gov Similarly, ¹⁹F NMR can be used when a fluorine atom is present near the site of deuteration, as the C-6 deuterium in [6-²H]-5-FUMP perturbs the chemical shift of the C-5 fluorine. nih.govnih.gov

Deuterium NMR (D-NMR) itself is another powerful tool. sigmaaldrich.com It allows for the direct observation of deuterium signals, providing a clean spectrum without interference from proton signals. sigmaaldrich.com D-NMR can be used for quantitative analysis to determine deuterium atom percentage and to verify the location of deuterium labels within a molecule. sigmaaldrich.com

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Palladium |

| Aryl Halides |

| N-aryl hydrazides |

| Arylpalladium(II) hydroxide |

| Arylpalladium(II) chloride |

| Arylpalladium(II) hydrazido complex |

| MOP-type ligand |

| Cesium carbonate (Cs₂CO₃) |

| Gold (Au) |

| Nitrogen (N₂) |

| Ammonia (NH₃) |

| Hydrogen (H₂) |

| Rhodium (Rh) |

| Cobalt (Co) |

| Ruthenium (Ru) |

| Iridium (Ir) |

| Raney Ni |

| Orotidine 5'-monophosphate (OMP) |

| Uridine 5'-monophosphate (UMP) |

| [6-¹H]-UMP |

| [6-²H]-UMP |

| [6-²H]-5-FUMP |

Applications of Hydrazine D4 in Advanced Chemical Synthesis and Research

Reagent for the Synthesis of Deuterium-Labeled Organic and Inorganic Compounds

Hydrazine-d4 serves as a critical reagent in the synthesis of a wide array of deuterium-labeled compounds. This process involves the introduction of deuterium (B1214612) into molecules of interest, which can then be used for various analytical and research purposes. The chemical reactivity of this compound is similar to its non-deuterated counterpart, allowing it to be used in established synthetic routes to create labeled analogues of existing compounds. For instance, it can be used in the synthesis of deuterated heterocyclic compounds, which are important in pharmaceutical research. wikipedia.orgnih.gov

The substitution of hydrogen with deuterium in a molecule alters its vibrational frequencies. This change is readily detectable by spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the N-D stretching modes in this compound appear at significantly different frequencies (~2300-2400 cm⁻¹) compared to the N-H stretches in hydrazine (B178648) (~3300 cm⁻¹). This property is exploited to create isotopic analogs that provide a unique "spectroscopic fingerprint."

These labeled compounds are invaluable in complex chemical environments. By comparing the spectra of the deuterated and non-deuterated compounds, researchers can unambiguously identify and quantify the molecule of interest, even in the presence of other interfering substances. This is particularly useful in mechanistic studies and for confirming the structure of synthesized compounds. nanochemres.org

One of the most significant applications of this compound is in the study of reaction mechanisms. By incorporating deuterium into a reacting molecule, chemists can trace the path of the labeled atoms through a chemical transformation. This is often achieved by analyzing the products using mass spectrometry or NMR to determine the location of the deuterium atoms.

Furthermore, the difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered upon isotopic substitution. Studying the KIE can provide profound insights into the rate-determining step of a reaction and the nature of the transition state. For example, a significant KIE observed when using a deuterated reagent suggests that the breaking of a bond to that atom is a key part of the reaction's slowest step.

A study on the synthesis of deuterated oxadiazole used this compound to introduce deuterium into the core structure, facilitating further investigation of the material's properties. nasa.gov Similarly, research on deuterated indole (B1671886) compounds highlights the utility of deuterium labeling in understanding biosynthesis and reaction mechanisms. acs.org

Isotopic Tracing and Metabolic Pathway Elucidation in Research (e.g., non-clinical, fundamental biochemical research)

In the realm of biochemistry and metabolic research, this compound and the deuterated compounds derived from it are powerful tools for tracing metabolic pathways. By introducing a deuterated substrate into a biological system, researchers can follow its conversion into various metabolites. nih.gov This allows for the mapping of complex biochemical networks and the identification of previously unknown metabolic routes.

The use of stable isotope-labeled compounds, such as those prepared using this compound, coupled with analytical techniques like mass spectrometry, enables the absolute quantification of metabolites. nih.govnih.gov This is a significant advantage over methods that only provide relative concentration changes. For example, a study on the tissue distribution of hydrazine and its metabolites in rats utilized stable isotope-labeled internal standards for accurate quantification, revealing that the metabolic pathway between hydrazine and acetylhydrazine is reversible. nih.gov This level of detail is crucial for understanding the dynamics of metabolic processes in fundamental, non-clinical research.

Development and Validation of Analytical Methods Utilizing Deuteration

The unique properties of deuterated compounds make them highly valuable in the development and validation of advanced analytical methods.

In GC-MS analysis, derivatization is often employed to improve the chromatographic properties and mass spectral characteristics of an analyte. chrom-china.comnih.gov Hydrazine and its derivatives can be challenging to analyze directly due to their polarity and low molecular weight. chrom-china.com Derivatization with reagents like acetone (B3395972) can overcome these issues. chrom-china.comnih.govnih.gov

Using a deuterated derivatization agent or a deuterated internal standard is a common and effective technique in quantitative GC-MS methods. scioninstruments.comasme.org A deuterated analog of the analyte is an ideal internal standard because it has nearly identical chemical and physical properties to the non-deuterated compound, meaning it behaves similarly during sample preparation and analysis. scioninstruments.comgov.scot However, its different mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample injection and ionization, leading to more accurate and precise quantification. scioninstruments.comnih.gov For instance, an improved GC-MS method for detecting malondialdehyde (MDA) utilized a deuterium-substituted MDA as an internal standard to enhance accuracy. mdpi.com Similarly, a method for determining trace amounts of hydrazine in drug substances used acetone-d6 (B32918) as a derivatization reagent, achieving excellent sensitivity. nih.gov

Table 1: Comparison of Analytical Methods for Hydrazine Detection This table is for illustrative purposes and combines data from multiple sources.

| Analytical Technique | Derivatization Agent | Detection Limit | Reference |

|---|---|---|---|

| GC-MS | Acetone-d6 | 0.1 ppm | nih.gov |

| GC-MS/MS | Acetone | Not specified, but highly sensitive | chrom-china.comnih.gov |

| HPLC-MS/MS | Naphthalene-2,3-dicarboxaldehyde | 0.003 µg/L | researchgate.net |

Spectrophotometry is a widely used technique for the detection and quantification of hydrazine, often involving a derivatization reaction to produce a colored compound. clu-in.orgasianpubs.orgresearchgate.net A common reagent for this purpose is p-dimethylaminobenzaldehyde (p-DAB), which reacts with hydrazine to form a yellow product that can be measured by its absorbance at a specific wavelength. clu-in.orgresearchgate.netacs.orgtandfonline.com

While direct deuteration of the analyte or reagent in spectrophotometric methods is less common than in MS-based techniques, the principles of isotopic labeling can still be applied to improve methodology. For instance, deuterated standards can be used in the validation of spectrophotometric methods by providing a well-characterized reference material. Furthermore, studies on the reaction kinetics and equilibria of the derivatization reaction itself can be enhanced by using deuterated reagents and solvents, as demonstrated in an NMR study of the reaction between hydrazine and p-DAB in a deuterium nitric acid medium. tandfonline.com This fundamental understanding can lead to the optimization of reaction conditions, such as pH and temperature, resulting in a more robust and reliable analytical method.

Research into Advanced Materials Synthesis (where this compound is a synthetic precursor or tool)

This compound, the deuterated analogue of hydrazine, serves as a specialized reagent and precursor in the synthesis of advanced materials. Its primary value lies in the introduction of deuterium atoms into molecular structures, a process known as isotopic labeling. This substitution allows researchers to probe reaction mechanisms, study kinetic isotope effects, and develop materials with unique properties. The replacement of hydrogen with deuterium alters bond vibrational frequencies and can lead to slower reaction rates due to the stronger carbon-deuterium (C-D) and nitrogen-deuterium (N-D) bonds compared to their hydrogen counterparts. This characteristic is particularly useful in mechanistic studies and in enhancing the stability of materials for certain applications. google.com

Hydrazone derivatives, synthesized from hydrazine, have emerged as a significant class of organic compounds in materials science, particularly in the field of optoelectronics. dergipark.org.trmdpi.com Researchers have investigated these compounds as photosensitizers in Dye-Sensitized Solar Cells (DSSCs), which are a promising type of photovoltaic cell due to their cost-effective production and simplified synthesis. sinaweb.netnanochemres.orgscispace.com Hydrazones can be functionalized to act as the core component of organic dyes that absorb sunlight and inject electrons into a semiconductor, generating electricity. mdpi.comscispace.com

In the design of these dyes, a common architecture is the donor-π-spacer-acceptor (D-π-A) configuration. nanochemres.org Hydrazine derivatives often form the π-spacer or are used to link the dye to the semiconductor surface, such as titanium dioxide (TiO2). nanochemres.org The electronic properties of these dyes, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for cell performance. sinaweb.netnanochemres.org The HOMO level must be sufficiently low for efficient dye regeneration, while the LUMO level must be high enough to inject electrons into the semiconductor's conduction band. scispace.com

Theoretical and experimental studies have been conducted on various hydrazone-based dyes to optimize their molecular structure for better optoelectronic characteristics. sinaweb.netnanochemres.org By using techniques like Density Functional Theory (DFT), researchers can predict the HOMO-LUMO energy gap (ΔEg), which determines the light absorption properties of the dye. sinaweb.netscispace.com For instance, studies on a series of 1,3,4-oxadiazole-based photosensitizers derived from hydrazides showed that modifying the electron-donating part of the molecule significantly affects the HOMO and LUMO energy levels. scispace.com The synthesis of these dyes involves condensation reactions with hydrazine derivatives to form the final hydrazone products. sinaweb.netnanochemres.org The use of this compound in these syntheses would yield deuterated hydrazone dyes, enabling detailed studies into their photophysical stability and degradation pathways, as the stronger N-D bonds could potentially lead to more robust materials.

Table 1: Frontier Molecular Orbital (FMO) Energies and Band Gaps of Hydrazone-Based Dyes for DSSC Applications

| Dye | HOMO (eV) | LUMO (eV) | Band Gap (ΔEg) (eV) | Source |

| D1 | -5.657 | -3.956 | 1.701 | scispace.com |

| D2 | -5.682 | -3.867 | 1.815 | scispace.com |

| D3 | -4.869 | -3.694 | 1.175 | scispace.com |

| D4 | -5.180 | -3.840 | 1.340 | scispace.com |

This compound is a key reagent in the synthesis of deuterium-labeled compounds for industrial research. These labeled compounds are invaluable tools for tracing reaction mechanisms and understanding kinetic isotope effects (KIE), which provides deep insight into molecular interactions and reaction pathways. The production of specialty chemicals, which are manufactured in smaller quantities to meet specific user requirements, often relies on such detailed mechanistic understanding for process optimization. europa.eu

One of the most significant applications of this compound is in kinetic studies of chemical reactions. The difference in reaction rates between a deuterated and a non-deuterated compound can reveal the rate-determining step of a reaction. For example, in studies of palladium-catalyzed cross-coupling reactions to form aryl hydrazines—important intermediates for pharmaceuticals and agrochemicals—a primary KIE of 3.7 was observed when using this compound. dicp.ac.cn This finding indicated that the deprotonation of the hydrazine-bound palladium complex is the rate-limiting step in the catalytic cycle. dicp.ac.cn

Table 2: Kinetic Isotope Effect (KIE) in Palladium-Catalyzed Cross-Coupling

| Reactant | Base | KIE | Implication |

| This compound | Potassium Deuteroxide | 3.7 | Deprotonation of hydrazine is the rate-limiting step. dicp.ac.cn |

| Hydrazine | Potassium Hydroxide (B78521) | - | Reference reaction. dicp.ac.cn |

Beyond mechanistic studies, this compound is used in the production of advanced materials, including specialized polymers. The incorporation of deuterium can modify the physical properties of these materials. For instance, deuteration can alter vibrational frequencies, which may be desirable in materials designed for specific spectroscopic or optical applications. In the context of organic electronics, deuterated compounds are explored for their potential to increase the stability and lifetime of devices like organic light-emitting diodes (OLEDs). google.com The use of this compound as a precursor allows for the synthesis of deuterated heterocycles and other building blocks for these advanced materials. dicp.ac.cn

Future Research Directions and Emerging Avenues in Hydrazine D4 Studies

Integration of Synergistic Experimental and Computational Methodologies

The convergence of experimental and computational approaches is crucial for a comprehensive understanding of hydrazine-d4's behavior. imist.maunibo.it This synergy allows for the validation of theoretical models with empirical data and, conversely, for computational simulations to guide and interpret experimental findings. imist.maunibo.it

Recent studies on hydrazine (B178648) derivatives have demonstrated the power of combining experimental synthesis and characterization with computational simulations, such as Density Functional Theory (DFT), to analyze molecular properties with high accuracy. imist.ma This dual approach provides deep insights into structural and electronic properties, which are fundamental to understanding reactivity and stability. imist.ma For instance, the decomposition of hydrazine on an Iridium (Ir) catalyst has been investigated by combining experiments with DFT calculations to elucidate the reaction mechanisms and identify the active catalytic phase. unibo.it

Looking ahead, the application of DFT and time-dependent DFT will be instrumental in predicting and analyzing the electronic structure and reaction pathways of this compound in various chemical environments. researchgate.net This integrated approach is essential for designing more efficient catalytic systems and for understanding the nuanced effects of deuterium (B1214612) substitution on reaction kinetics and mechanisms. researchgate.netescholarship.org The development of new computational models that can accurately predict kinetic isotope effects (KIEs) will be particularly valuable for designing novel synthetic routes. rsc.org

Exploration of Novel Reaction Pathways and Catalytic Systems with Deuterated Hydrazine

The study of deuterated hydrazine is opening new frontiers in understanding and manipulating chemical reactions. The kinetic isotope effect (KIE), where the N-D bond is stronger and breaks more slowly than the N-H bond, is a key factor influencing reaction pathways. openstax.org This effect can be harnessed to control reaction outcomes and to probe reaction mechanisms. escholarship.orgresearchgate.net

Researchers are actively exploring novel catalytic systems for this compound reactions. For example, nickel-catalyzed dehydrogenative coupling of alcohols with hydrazines has been shown to proceed through an unprecedented pathway involving N-N bond cleavage. acs.org This methodology has been extended to selective deuterium incorporation, highlighting the potential for developing new synthetic strategies. acs.org Furthermore, carbon-catalyzed hydrazine reduction of nitroaromatic compounds offers an efficient and selective method for producing aromatic amines. lehigh.edu

The oxidation of this compound is another area of active investigation, particularly for energy applications like fuel cells. Studies on electrocatalytic oxidation using advanced catalysts are revealing near-complete four-electron oxidation pathways. The development of more efficient and robust catalysts, especially those based on earth-abundant metals, is a critical goal for sustainable chemical synthesis. acs.org The exploration of reactions in different media, such as molten salts, may also unveil new catalytic reforming possibilities. lehigh.edu

Development of Advanced In Situ Characterization Techniques for Deuterated Systems

To gain a deeper understanding of the dynamic processes involving this compound, the development and application of advanced in situ characterization techniques are indispensable. gatech.eduresearchgate.net These techniques allow for the real-time monitoring of structural and chemical changes as they occur during a reaction, providing invaluable mechanistic insights. gatech.edursc.org

Several in situ methods are particularly promising for studying deuterated systems:

In Situ X-ray and Neutron Diffraction: These techniques can track the evolution of crystalline phases during synthesis or catalytic reactions, providing kinetic information. gatech.eduresearchgate.net Neutron diffraction is especially sensitive to lighter elements like deuterium, making it ideal for studying deuterated compounds. researchgate.net

In Situ Spectroscopy (NMR, Raman, IR): In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting the local structure of materials, whether crystalline or amorphous, and can monitor structural changes in real-time. gatech.eduresearchgate.net Raman and Infrared (IR) spectroscopy can provide information about vibrational modes, which are sensitive to isotopic substitution.